(4-(Trifluoromethyl)benzyl)hydrazine
Overview
Description
(4-(Trifluoromethyl)benzyl)hydrazine is an organic compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety
Mechanism of Action
Target of Action
Hydrazine derivatives have been reported to have antibacterial, anticonvulsant, cytostatic/antiproliferative, cytotoxic, metal-chelating, and anti-inflammatory properties .
Mode of Action
It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen atom of the hydrazine acting as a nucleophile .
Biochemical Pathways
It is known that hydrazines can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It has been reported that (4-(trifluoromethyl)phenylhydrazine, a similar compound, participates in the one-step reduction and functionalization of graphene oxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-(Trifluoromethyl)benzyl)hydrazine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-(Trifluoromethyl)benzyl)hydrazine can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
CF3C6H4CH2Cl+NH2NH2→CF3C6H4CH2NHNH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-(Trifluoromethyl)benzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and dyestuffs, where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Methoxyphenylhydrazine
Comparison: (4-(Trifluoromethyl)benzyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the benzyl hydrazine moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHYIFWDMFXPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275588 | |
Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-77-8 | |
Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.